Tat-beclin 1
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Overview
Description
Tat-beclin 1 is a synthetic peptide derived from the autophagy protein beclin 1. It is known for its potent ability to induce autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis and defense against various diseases. The peptide is composed of 31 amino acids and includes a sequence from the human immunodeficiency virus (HIV)-1 Tat protein, which facilitates its entry into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tat-beclin 1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Tat-beclin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used to activate amino acids for coupling.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers (such as triisopropylsilane) is used to cleave the peptide from the resin.
Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not form additional chemical products but induces autophagic processes within cells .
Scientific Research Applications
Tat-beclin 1 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing autophagy, a process that helps in the degradation of damaged cellular components.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and infectious diseases. .
Mechanism of Action
Tat-beclin 1 exerts its effects by binding to and activating beclin 1, a key protein in the autophagy pathway. Beclin 1 is part of the class III phosphatidylinositol-3-kinase (PI3K) complex, which is essential for the nucleation of autophagic vesicles. By activating beclin 1, this compound promotes the formation of autophagosomes, which engulf and degrade damaged cellular components. This process helps in maintaining cellular homeostasis and protecting against various diseases .
Comparison with Similar Compounds
Tat-beclin 1 is unique in its ability to specifically induce autophagy through the activation of beclin 1. Similar compounds include:
Rapamycin: An autophagy inducer that inhibits the mechanistic target of rapamycin (mTOR) pathway. Unlike this compound, rapamycin has broader effects on cellular metabolism.
Resveratrol: A natural compound that induces autophagy through multiple pathways, including the activation of sirtuins and inhibition of mTOR.
This compound stands out due to its specific mechanism of action and its potential therapeutic applications in a wide range of diseases.
Properties
IUPAC Name |
4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPORJWPQLZFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N15O21 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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